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molecular formula FH4KO2 B081075 Potassium fluoride dihydrate CAS No. 13455-21-5

Potassium fluoride dihydrate

Cat. No. B081075
M. Wt: 94.127 g/mol
InChI Key: MZFXHSQFQLKKFD-UHFFFAOYSA-M
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Patent
US08741915B2

Procedure details

To a mixture of potassium fluoride dihydrate (2.573 g, 27.3 mmol), and 3,4-dihydroxy-5-nitrobenzaldehyde (500 mg, 2.73 mmol) in N,N-dimethylformamide (20 mL) was added 1,2-dibromoethane (3.8 mL, 43.7 mmol), and the mixture was heated at 130° C. for 17 h. The reaction mixture was quenched with water followed by a standard aqueous/EtOAc workup and purified by column chromatography on silica gel (petroleum ether/ethyl acetate=15:1) to give Intermediate 45 (350 mg, yield 62.1%).
Quantity
2.573 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Yield
62.1%

Identifiers

REACTION_CXSMILES
O.O.[F-].[K+].[OH:5][C:6]1[CH:7]=[C:8]([CH:11]=[C:12]([N+:15]([O-:17])=[O:16])[C:13]=1[OH:14])[CH:9]=[O:10].Br[CH2:19][CH2:20]Br>CN(C)C=O>[N+:15]([C:12]1[C:13]2[O:14][CH2:19][CH2:20][O:5][C:6]=2[CH:7]=[C:8]([CH:9]=[O:10])[CH:11]=1)([O-:17])=[O:16] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
2.573 g
Type
reactant
Smiles
O.O.[F-].[K+]
Name
Quantity
500 mg
Type
reactant
Smiles
OC=1C=C(C=O)C=C(C1O)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.8 mL
Type
reactant
Smiles
BrCCBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel (petroleum ether/ethyl acetate=15:1)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=CC2=C1OCCO2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 62.1%
YIELD: CALCULATEDPERCENTYIELD 61.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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